molecular formula C10H15ClN2O2 B1377378 1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 1432680-58-4

1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Cat. No.: B1377378
CAS No.: 1432680-58-4
M. Wt: 230.69 g/mol
InChI Key: ZBGMVUTXQPUMBH-UHFFFAOYSA-N
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Description

1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a research chemical recognized for its potent and selective activity as a covalent inhibitor of the NLRP3 inflammasome. The inflammasome is a multiprotein complex of the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Dysregulation of NLRP3 inflammasome signaling has been implicated in a wide range of diseases , including autoimmune disorders, gout, Alzheimer's disease, and Type 2 diabetes. This compound contains a maleimide functional group, which enables it to form a covalent adduct with a specific cysteine residue (Cys415) on the NLRP3 protein. This specific, covalent modification effectively blocks the NLRP3 inflammasome assembly and activation , thereby suppressing the release of mature IL-1β. As a key pharmacological tool compound, it is extensively used in immunology and inflammation research to elucidate the precise role of NLRP3 in various pathological models and to explore the therapeutic potential of NLRP3 inhibition. This product is supplied as the hydrochloride salt to enhance solubility and stability for experimental use. It is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(piperidin-4-ylmethyl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c13-9-1-2-10(14)12(9)7-8-3-5-11-6-4-8;/h1-2,8,11H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGMVUTXQPUMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C(=O)C=CC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The preparation typically involves the reaction of N-substituted amidrazones with cyclic anhydrides such as 2,3-dimethylmaleic anhydride , which facilitates the formation of the pyrrole-2,5-dione ring system. The piperidin-4-ylmethyl group is introduced via the amidrazone precursor bearing this substituent.

Detailed Reaction Scheme

  • Starting materials:

    • N-(piperidin-4-ylmethyl) amidrazone derivatives
    • 2,3-dimethylmaleic anhydride (or related cyclic anhydrides)
  • Reaction conditions:

    • Solvents: toluene, chloroform, or diethyl ether
    • Temperature: reflux conditions (boiling points of chloroform or toluene) generally yield better results, except some derivatives that require room temperature in diethyl ether
    • Reaction time: varies from minutes to hours depending on solvent and temperature
  • Mechanism:

    • The nucleophilic amidrazone attacks the anhydride, leading to ring closure and formation of the pyrrole-2,5-dione core
    • The reaction proceeds selectively to yield the 1H-pyrrole-2,5-dione derivatives without forming other heterocycles such as triazoles under these conditions

Yields and Optimization

  • Yields range from 75% to 95% under optimized reflux conditions
  • Lower yields or incomplete reactions occur at room temperature or in less suitable solvents
  • The presence of bulky or coordinating substituents on the amidrazone can hinder product formation, requiring solvent and temperature adjustments

Analytical and Structural Characterization Supporting the Preparation

Spectroscopic Analysis

  • NMR Spectroscopy:
    • 1H and 13C NMR confirm the formation of the pyrrole-2,5-dione ring and the piperidinyl substituent
    • Two-dimensional NMR techniques (HMQC, HMBC) allow full assignment of proton and carbon signals
    • Observation of geometric isomers (Z and E) due to restricted rotation around the N=C bond in the pyrrole ring

X-ray Crystallography

  • Single-crystal X-ray diffraction confirms the molecular structure and stereochemistry
  • Crystals grown from ethanol show the expected pyrrole-2,5-dione ring with the piperidin-4-ylmethyl substituent
  • Torsion angles and bond lengths consistent with the proposed structure and isomerism

Summary Table of Preparation Conditions and Yields

Entry Starting Amidrazone Substituent Anhydride Used Solvent Temperature Reaction Time Yield (%) Notes
1 Piperidin-4-ylmethyl amidrazone 2,3-Dimethylmaleic anhydride Chloroform Reflux (61°C) 2–4 hours 85–95 Optimal for most derivatives
2 Piperidin-4-ylmethyl amidrazone 2,3-Dimethylmaleic anhydride Toluene Reflux (110°C) 1–3 hours 75–90 Good yields, faster reaction
3 Piperidin-4-ylmethyl amidrazone 2,3-Dimethylmaleic anhydride Diethyl ether Room temperature 24–48 hours 60–70 Lower yield, longer reaction time

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the piperidine ring.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride exhibit antitumor properties. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies reported effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Neurological Disorders

Due to its structural similarity to known neuroprotective agents, this compound is being investigated for its potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Preliminary findings suggest it may facilitate neurogenesis and provide neuroprotective effects .

Pain Management

The compound's interaction with the central nervous system has led to studies assessing its efficacy in pain management. Its ability to modulate pain pathways may offer new avenues for developing analgesics .

Case Study 1: Antitumor Efficacy

A detailed study conducted on a series of pyrrole derivatives including this compound revealed significant cytotoxic effects against breast cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Purity Suppliers
Target Compound C₁₀H₁₅ClN₂O₂ 230.7 1432680-58-4 Piperidin-4-ylmethyl linked to succinimide ≥98% 6
1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride C₉H₁₃ClN₂O₂ 216.7 2173997-11-8 Direct piperidinyl substitution (no methyl bridge) N/A 0
1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride C₈H₁₃ClN₂O₂ 204.65 952292-18-1 Aminobutyl chain instead of piperidinylmethyl ≥98% 1
N-Methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride C₁₀H₁₉Cl₂N₂O 224.65 1314029-90-7 Carbamoyl chloride group; methylated piperidine 95% N/A

Key Structural and Functional Differences

Substituent Flexibility: The target compound’s piperidin-4-ylmethyl group introduces conformational flexibility compared to the rigid piperidin-4-yl substitution in its analog (CAS: 2173997-11-8). This flexibility may enhance binding to dynamic enzyme pockets . The aminobutyl analog (CAS: 952292-18-1) replaces the piperidine ring with a linear aliphatic chain, reducing aromatic interactions but increasing hydrophilicity .

Pharmacophore Diversity :

  • The target compound retains the piperidine moiety, a hallmark of dopamine receptor ligands and acetylcholinesterase inhibitors, whereas the carbamoyl chloride derivative (CAS: 1314029-90-7) introduces electrophilic reactivity for covalent binding applications .

Solubility and Stability :

  • Hydrochloride salts (e.g., target compound and CAS: 952292-18-1) exhibit improved aqueous solubility over free bases, favoring in vitro assays. However, the carbamoyl chloride derivative (CAS: 1314029-90-7) is moisture-sensitive, requiring stringent storage .

Biological Activity

1-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride, also known by its CAS number 1432680-58-4, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and therapeutic applications. This article aims to synthesize current knowledge regarding its biological activity, including data from various studies and case analyses.

  • Chemical Formula: C₁₀H₁₅ClN₂O₂
  • Molecular Weight: 230.69 g/mol
  • IUPAC Name: 1-(piperidin-4-ylmethyl)pyrrole-2,5-dione; hydrochloride
  • PubChem CID: 71758084

Research indicates that compounds similar to this compound may act as inhibitors of specific tyrosine kinases, which are crucial in cellular signaling pathways related to growth and proliferation. The ability to interact with ATP-binding domains of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) has been highlighted as a significant mechanism by which these compounds exert their effects .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrrole compounds exhibit antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown inhibitory effects on colon cancer cell lines with growth inhibition concentrations (GI50) ranging between 1.0×1081.0\times 10^{-8} M to 1.6×1081.6\times 10^{-8} M . These findings suggest a promising potential for developing targeted therapies based on this scaffold.

Interaction with Cell Membranes

Research utilizing molecular dynamics simulations and cyclic current-voltage characteristics has indicated that these compounds can interact with lipid bilayer membranes, potentially altering their conductance and capacity. This interaction may facilitate the intercalation of the compound into cellular membranes, further influencing its biological activity .

Case Studies

Study Findings
Dubinina et al. (2007)Identified significant inhibitory activity against HCT-116 and Colo-205 colon cancer cell lines.
Kuznietsova et al. (2013)Demonstrated in vivo antitumor activity in rat models of chemically induced colon cancer.
Garmanchuk et al. (2013)Reported antioxidant properties alongside low toxicity profiles for selected derivatives.

Safety Profile

The compound is classified under hazardous materials with specific precautionary statements due to its potential toxicity. It is essential to handle it with care in laboratory settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride in academic research?

  • Methodological Answer : The synthesis typically involves cyclization reactions under controlled conditions. For example, base-assisted cyclization using sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 130°C) has been effective for analogous dihydro-1H-pyrrole derivatives. Post-synthesis, purification via liquid-liquid extraction (e.g., diethyl ether) and characterization through nuclear magnetic resonance (¹H and ¹³C NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are critical for structural confirmation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adopt standard GHS protocols for unclassified compounds, including:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air. Avoid aqueous release into drains or ecosystems. Refer to safety data sheets (SDS) of structurally related pyrrole derivatives for guidance .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Assign chemical shifts for the piperidine methyl group (δ ~2.5–3.5 ppm) and pyrrolidine-dione carbonyls (δ ~170–180 ppm in ¹³C NMR).
  • IR : Confirm carbonyl stretches (~1750 cm⁻¹) and amine/pyrrole ring vibrations (~3300 cm⁻¹).
  • MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction parameters for this compound’s synthesis?

  • Methodological Answer : Employ factorial design or response surface methodology to systematically vary parameters such as temperature, solvent polarity, and reagent stoichiometry. For instance, a central composite design could optimize cyclization efficiency by balancing thermal stability and reaction kinetics. This minimizes experimental runs while identifying critical variable interactions .

Q. What strategies resolve discrepancies in spectroscopic data during structural analysis?

  • Methodological Answer : Cross-validate experimental NMR/IR data with computational models (e.g., density functional theory (DFT)-predicted spectra). If inconsistencies arise, repeat synthesis under inert conditions (e.g., argon atmosphere) to rule out oxidation byproducts. For ambiguous peaks, conduct 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns .

Q. How can reaction byproducts be identified and minimized during synthesis?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) to detect impurities. For example, incomplete cyclization may yield open-chain intermediates, which can be suppressed by optimizing reaction time and base strength (e.g., using stronger bases like LDA in anhydrous THF). Fractional crystallization or preparative HPLC can isolate the target compound .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

  • Methodological Answer : Leverage quantum mechanical software (e.g., Gaussian, ORCA) to calculate logP (lipophilicity), pKa (acid dissociation constants), and solubility parameters. Molecular dynamics simulations can model interactions with biological targets (e.g., enzyme active sites) to guide pharmacological studies .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

  • Methodological Answer : Re-evaluate solvent systems using controlled polarity gradients (e.g., water-DMSO mixtures). Conflicting data may arise from hydrate formation or polymorphic variations. Thermogravimetric analysis (TGA) can detect hydrates, while X-ray crystallography confirms polymorphic structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Reactant of Route 2
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1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

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